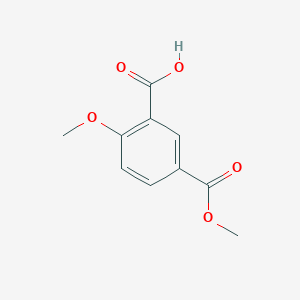

2-Methoxy-5-(methoxycarbonyl)benzoic acid

Description

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Crystal Packing

Single-crystal X-ray diffraction (SCXRD) reveals that 2-methoxy-5-(methoxycarbonyl)benzoic acid (C₁₀H₁₀O₅) crystallizes in a monoclinic system with space group P2₁/c (no. 14). The unit cell parameters are a = 4.8541(19) Å, b = 5.880(2) Å, c = 29.1938(11) Å, and β = 91.430(5)°, with a cell volume of 833.0(5) ų. The asymmetric unit contains one molecule, with the benzene ring adopting a planar configuration (mean deviation: 0.012 Å). Key bond lengths include:

- C=O (carboxylic acid): 1.214(3) Å

- C=O (ester): 1.196(3) Å

- C–O (methoxy): 1.432(4) Å

Intermolecular hydrogen bonds between the carboxylic acid (–COOH) and ester carbonyl (–COOCH₃) groups stabilize the crystal lattice, forming a two-dimensional network parallel to the bc-plane. The packing efficiency, calculated using PLATON, is 70.3%, consistent with substituted benzoic acids.

Comparative Analysis with Substituted Benzoic Acid Derivatives

The structural features of this compound differ significantly from related derivatives due to substituent electronic effects:

Table 1: Comparative Structural Properties of Benzoic Acid Derivatives

The electron-withdrawing methoxycarbonyl group at position 5 increases acidity (predicted pKa = 2.1) compared to 2-methoxybenzoic acid (pKa = 4.1). Steric hindrance from the ortho-methoxy group reduces rotational freedom, favoring a planar conformation for π-π stacking interactions.

Spectroscopic Identification Methods

NMR Spectral Signature Analysis (¹H, ¹³C, 2D-COSY)

¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (d, J = 2.4 Hz, 1H, H-6)

- δ 7.63 (dd, J = 8.8, 2.4 Hz, 1H, H-4)

- δ 6.93 (d, J = 8.8 Hz, 1H, H-3)

- δ 3.94 (s, 3H, OCH₃)

- δ 3.89 (s, 3H, COOCH₃)

- δ 12.1 (broad, 1H, COOH)

¹³C NMR (101 MHz, CDCl₃):

- δ 172.1 (COOH)

- δ 168.4 (COOCH₃)

- δ 161.2 (C-2)

- δ 132.5–112.7 (aromatic carbons)

- δ 56.1 (OCH₃)

- δ 52.3 (COOCH₃)

2D-COSY Correlations:

Infrared Vibrational Modes of Functional Groups

FT-IR (KBr, cm⁻¹):

- 3075 (O–H stretch, carboxylic acid)

- 2950–2830 (C–H stretch, methoxy)

- 1725 (C=O, ester)

- 1689 (C=O, carboxylic acid)

- 1602, 1580 (aromatic C=C)

- 1280 (C–O, ester)

- 1245 (C–O, methoxy)

Structure

2D Structure

Properties

IUPAC Name |

2-methoxy-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)5-7(8)9(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJPAIKJBQLCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route from 2-Methoxy-5-chlorobenzoic Acid Methyl Ester

One efficient route involves the transformation of 2-methoxy-5-chlorobenzoic acid methyl ester to the target compound through nucleophilic substitution with sodium amino sulfinate, followed by purification steps:

- Reaction Conditions:

- React 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino sulfinate in a molar ratio of approximately 1:1.05–1.2.

- Use tetrahydrofuran (THF) as the solvent.

- Maintain the reaction temperature between 45–60 °C for 10–14 hours under reflux.

- Post-Reaction Processing:

- Add activated carbon for decolorization.

- Filter to remove catalyst, activated carbon, and by-products such as sodium chloride.

- Concentrate the filtrate under reduced pressure.

- Vacuum dry at 60 °C to obtain methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder with high purity (HPLC purity >99.5%) and yield (~95%).

This method is notable for its short process time, high yield, and environmental friendliness, avoiding significant waste generation.

Detailed Stepwise Preparation Example

A comprehensive four-step synthesis of 2-methoxy-5-sulfamide benzoic acid (a closely related compound) illustrates the preparation strategy, which can be adapted for 2-Methoxy-5-(methoxycarbonyl)benzoic acid:

| Step | Description | Reagents & Conditions | Product & Yield |

|---|---|---|---|

| 1 | Bromination of 4-methoxybenzenesulfonamide | 4-methoxybenzenesulfonamide, iron powder, bromine, dichloromethane; 40–60 °C, 2–6 h | 3-bromo-4-methoxybenzenesulfonamide, crude |

| 2 | Cyanation via CuCN catalysis | 3-bromo-4-methoxybenzenesulfonamide, cuprous iodide, cuprous cyanide, N,N-dimethylformamide; 120 °C, 6–12 h | 3-cyano-4-methoxybenzenesulfonamide, recrystallized |

| 3 | Esterification with methanol and HCl gas | 3-cyano-4-methoxybenzenesulfonamide, methanol, HCl gas; ≤40 °C, 4–6 h | 2-methoxy-5-sulfonamide methyl benzoate |

| 4 | Hydrolysis to acid | 2-methoxy-5-sulfonamide methyl benzoate, 5% NaOH solution; ≤40 °C, 10–20 h; acidify to pH 1 | 2-methoxy-5-sulfamide benzoic acid, recrystallized, ~85% overall yield |

This sequence highlights the importance of mild temperatures and controlled pH to maintain product integrity and maximize yield.

Alternative Preparation via Base-Catalyzed Hydrolysis of Methyl Esters

Another reported method focuses on the hydrolysis of methyl esters of 2-(carboxymethyl)-5-methoxybenzoic acid, closely related structurally:

- Dissolve the methyl ester precursor in methanol.

- Add sodium hydroxide solution and heat to 60 °C for 5 hours.

- Remove methanol under reduced pressure.

- Wash the aqueous layer with dichloromethane to remove impurities.

- Acidify to pH 2 to precipitate the acid.

- Filter, wash, and dry to obtain the acid in ~90% yield.

This method is straightforward and efficient for producing the carboxylic acid derivative with good purity.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- Reaction Conditions: Mild temperatures (40–60 °C) and controlled pH are critical to avoid side reactions and degradation of sensitive groups such as methoxy and sulfonamide moieties.

- Catalysts and Solvents: Use of copper catalysts (cuprous iodide, cuprous cyanide) facilitates substitution reactions efficiently. Solvents like THF, N,N-dimethylformamide, and methanol are commonly employed.

- Environmental Impact: Modern methods emphasize minimizing waste and avoiding harsh reagents, enhancing environmental compatibility and scalability.

- Purity and Yield: High-performance liquid chromatography (HPLC) is used to confirm purity (>99.5%). Yields typically range from 85% to 96%, indicating efficient processes.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Synthesis of Organic Compounds

2-Methoxy-5-(methoxycarbonyl)benzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block in organic chemistry.

Biological Studies

The compound has potential applications in biological research, particularly in studies involving enzyme interactions and metabolic pathways. Its functional groups can participate in hydrogen bonding and nucleophilic attacks, which are critical in biochemical processes.

Industrial Applications

In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties allow for its use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Pharmaceutical Development

Research has indicated that derivatives of this compound may exhibit biological activity relevant to drug development. For example, modifications of this compound could lead to new therapeutic agents targeting specific biological pathways.

Case Study 1: Synthesis Pathways

Research has demonstrated various synthetic routes for producing derivatives of this compound. One notable method involves the esterification process using methanol and appropriate catalysts under reflux conditions, yielding high purity products suitable for further applications.

A study investigated the enzyme inhibition properties of derivatives synthesized from this compound. Results indicated that certain modifications led to enhanced inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses.

Case Study 3: Industrial Production Efficiency

An industrial approach to synthesizing this compound highlighted the use of continuous flow reactors, which significantly improved yield and efficiency compared to traditional batch processes. This advancement demonstrates the compound's viability for large-scale production .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methoxy-5-(methoxycarbonyl)benzoic acid with key analogues, focusing on substituent effects, physicochemical properties, and applications.

3-Methoxycarbonyl-5-methylbenzoic Acid (CAS 167299-68-5)

- Structural Differences : The 5-position substituent is a methyl group (-CH₃) instead of a methoxycarbonyl group (-COOCH₃).

- Key Properties :

2-Methoxy-5-(methylsulfonyl)benzoic Acid (CAS 50390-76-6)

- Structural Differences : The methoxycarbonyl group is replaced by a methylsulfonyl group (-SO₂CH₃).

- Key Properties :

- Applications : Used as a research chemical and pharmaceutical impurity (e.g., tiapride hydrochloride impurity B), highlighting its role in quality control rather than active drug synthesis .

5-Methoxysalicylic Acid (2-Hydroxy-5-methoxybenzoic Acid, CAS 2612-02-4)

- Structural Differences : A hydroxyl (-OH) group replaces the methoxycarbonyl group at the 5-position.

- Key Properties: The hydroxyl group increases acidity (pKa ~2.0) and enables intramolecular hydrogen bonding, reducing solubility in nonpolar solvents. Lacks the ester functionality, limiting its utility in coupling reactions (e.g., amidation) compared to the target compound .

- Applications : Found naturally in Primula veris and used in dermatological formulations for its anti-inflammatory properties.

2-Chloro-5-(methoxycarbonyl)benzoic Acid (CAS 651058-97-8)

- Structural Differences : A chlorine atom replaces the methoxy group at the 2-position.

- Key Properties :

- Applications : Used in agrochemical and pharmaceutical intermediates where halogenated aromatic systems are required.

Comparative Data Table

*Calculated based on molecular formula C₁₀H₁₀O₅.

Research Findings and Discussion

- Reactivity in Amide Coupling : The target compound’s methoxycarbonyl group facilitates efficient amidation with anilines (e.g., 3-chloroaniline) to yield bioactive hydroxamates, achieving >97% purity via HPLC . In contrast, 5-methoxysalicylic acid’s hydroxyl group necessitates protection before similar reactions, adding synthetic steps .

- Acidity Trends : The electron-withdrawing methoxycarbonyl and sulfonyl groups lower pKa values compared to methyl or hydroxyl substituents, enhancing solubility in aqueous-organic mixtures for reaction optimization .

- Industrial Viability: The synthesis of 2-amino-4-(methoxycarbonyl)benzoic acid () avoids harsh oxidation steps, whereas the target compound’s synthesis may require controlled esterification conditions, impacting scalability .

Biological Activity

2-Methoxy-5-(methoxycarbonyl)benzoic acid, a compound known for its diverse biological activities, has gained attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a methoxy group and a methoxycarbonyl group attached to a benzoic acid core, which influences its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

Antiprotozoal Activity

The compound has also been evaluated for antiprotozoal activity. In a study assessing its effects on protozoan parasites, it was found to be particularly potent against Entamoeba histolytica and Giardia intestinalis. The IC50 values for these organisms were below 0.050 µM, indicating strong efficacy compared to standard treatments .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the methoxy groups enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Enzyme Inhibition Studies

Recent studies have explored the compound's role as an inhibitor of histone deacetylases (HDACs), particularly smHDAC8, which is implicated in various diseases including cancer. The compound demonstrated selective inhibition with an IC50 value of 0.10 µM against smHDAC8, while showing less potency against human HDAC8 .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the Shanghai Institute highlighted the antimicrobial properties of this compound, showing significant inhibition against several pathogenic bacteria. The study utilized standard disk diffusion methods to quantify the antimicrobial activity.

- Antiprotozoal Activity : In a comparative analysis of various derivatives of benzoic acids, this compound was among the most effective against protozoan infections, outperforming several known antiprotozoals .

Table 1: Biological Activity Summary

| Activity Type | Target Organism | IC50 (µM) |

|---|---|---|

| Antimicrobial | E. coli | < 1.0 |

| S. aureus | < 1.0 | |

| Antiprotozoal | E. histolytica | < 0.050 |

| G. intestinalis | < 0.050 | |

| HDAC Inhibition | smHDAC8 | 0.10 |

| hHDAC8 | > 1.0 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-5-(methoxycarbonyl)benzoic acid, and what experimental parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted benzoic acid derivatives. For example, acetylation or esterification of 5-methoxybenzoic acid intermediates followed by functional group transformations (e.g., methoxycarbonyl introduction via carbodiimide coupling). Key parameters include:

- Temperature control : Optimal reaction temperatures (e.g., 0–5°C for esterification) to minimize side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxyl activation .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays). Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M-H] at m/z 224.06 for CHO) .

- X-ray crystallography : For absolute configuration determination, though challenges arise due to poor crystallinity in polar derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the methoxycarbonylation step?

- Methodological Answer : Low yields often stem from competing hydrolysis of the methoxycarbonyl group. Mitigation strategies include:

- Moisture control : Use anhydrous solvents and inert atmosphere (N/Ar).

- Alternative reagents : Replace traditional coupling agents with DCC (dicyclohexylcarbodiimide) to reduce side-product formation .

- Stepwise monitoring : Employ TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress and isolate intermediates .

Q. How should contradictions in spectroscopic data (e.g., unexpected -NMR shifts) be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Steps include:

- Computational validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .

- Cross-validate with analogs : Compare data to structurally similar compounds (e.g., 2-Methoxy-5-(methylsulfonyl)benzoic acid, δ 168.5 ppm for COOH) .

Q. What are the challenges in evaluating biological interactions of this compound, and how can they be addressed?

- Methodological Answer :

- Solubility limitations : Use DMSO stock solutions (≤10% v/v in assays) to avoid cytotoxicity. Confirm solubility via dynamic light scattering .

- Metabolic instability : Incubate with liver microsomes (human/rat) to assess esterase-mediated hydrolysis. Stabilize via prodrug strategies (e.g., methyl ester masking) .

- Target selectivity : Perform molecular docking (AutoDock Vina) against homologous proteins to predict off-target effects .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.